molecular formula C10H10O B093158 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone CAS No. 1075-30-5

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone

Cat. No. B093158
CAS RN: 1075-30-5
M. Wt: 146.19 g/mol
InChI Key: HRBWEKNHUNICAM-UHFFFAOYSA-N
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Description

“1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is a chemical compound with the molecular formula C10H10O . It is a complex organic compound that falls under the category of carbobicyclic compounds .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .


Molecular Structure Analysis

The molecular structure of “1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is complex, with a bicyclic structure . The compound has a molecular weight of 104.15 g/mol .

Scientific Research Applications

Mechanism of Action

Target of Action

It is synthesized using a rhodium (i) complex catalyst , suggesting that it may interact with metal complexes in biological systems.

Mode of Action

The exact mode of action of 1-(7-Bicyclo[42The compound is synthesized through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This suggests that the compound may interact with its targets through similar coupling and annulation reactions.

Pharmacokinetics

There is currently no available information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone . Therefore, its impact on bioavailability cannot be determined at this time.

properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWEKNHUNICAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910347
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone

CAS RN

1075-30-5
Record name Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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